银-107

概述

描述

Silver-107 is a stable (non-radioactive) isotope of Silver . It is both naturally occurring and produced by fission . The isotope has 47 protons and 60 neutrons . The isotopic mass is 106.90509 u .

Molecular Structure Analysis

The atomic symbol of Silver-107 is Ag, and it has an atomic number of 47 . The number of electrons in each of Silver’s shells is 2, 8, 18, 18, 1 .

Chemical Reactions Analysis

Silver metal dissolves in hot concentrated sulphuric acid . More detailed information about the chemical reactions of Silver-107 was not found in the search results.

Physical And Chemical Properties Analysis

The atomic mass of silver is 107.8682 g/mol . Its melting point is 961.78°C (1763.2°F). The boiling point of Silver is 2162°C (3924°F) . Silver has a specific gravity, approximately 10.5 (20°C/68°F) . The oxidation states of silver are +1, + 2, +3 .

科学研究应用

含金矿物中的同位素比:Didenko (1995) 使用二次离子质谱法研究了含金矿石中的银同位素比,发现高温矿石富含 107Ag,而低温矿床偏向 109Ag (Didenko, 1995).

用于 NMR 表征的超极化:Lumata 等人 (2012) 使用动态核极化 (DNP) 同时极化 107Ag 和 109Ag 同位素,增强了 NMR 信号,并能够表征毫摩尔浓度的 Ag 配合物 (Lumata et al., 2012).

矿床中同位素系统的研究:Chugaev 和 Chernyshev (2012) 应用多接收器电感耦合等离子体质谱法 (MC-ICP-MS) 研究了各种银和金矿床中的 Ag 同位素系统。他们没有发现 107Ag/109Ag 比率与矿床的年龄或成分之间的相关性 (Chugaev & Chernyshev, 2012).

α 粒子诱导反应:Patel 等人 (1996) 研究了α粒子轰击天然银诱发的反应的激发函数,包括 107Ag。他们的发现对核物理和材料科学具有影响 (Patel et al., 1996).

在聚变反应堆中的应用:Kaplan 等人 (2016) 在聚变反应堆的背景下关注 107Ag 和 109Ag,计算了α诱导反应的截面。这项研究与理解银涂层材料在高辐射环境中的行为有关 (Kaplan et al., 2016).

考古学和宇宙化学中流体中的分馏:Fujii 和 Albarède (2018) 评估了流体中的 Ag 分馏,以了解其在区分金属来源方面的潜力。他们的研究对考古学和宇宙化学有影响 (Fujii & Albarède, 2018).

镉同位素的产生:Long 等人 (1991) 研究了氘轰击银产生的 107Cd 和 109Cd,提供了对涉及 107Ag 的核反应的见解 (Long et al., 1991).

核电站中的中子俘获截面:Li 等人 (2022) 测量了 107Ag 的中子俘获截面,这对于计算核电站中 Ag–In–Cd 控制棒的消耗至关重要 (Li et al., 2022).

未来方向

属性

IUPAC Name |

silver-107 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCADISMDOOEFD-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[107Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162542 | |

| Record name | Silver, isotope of mass 107 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.90509 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver-107 | |

CAS RN |

14378-37-1 | |

| Record name | Silver, isotope of mass 107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver, isotope of mass 107 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

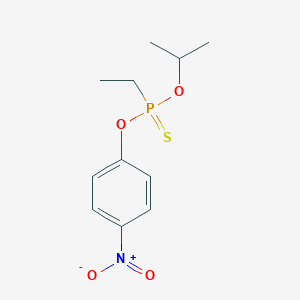

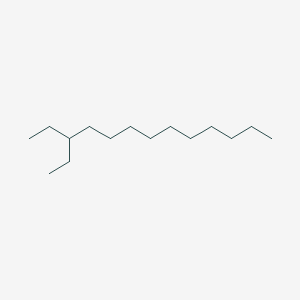

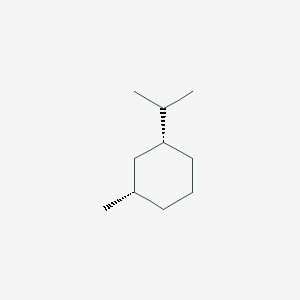

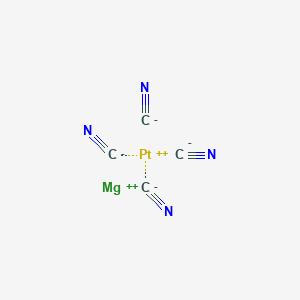

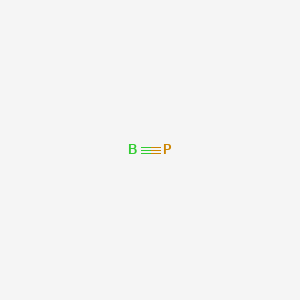

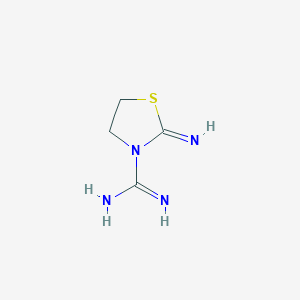

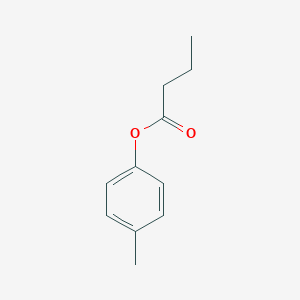

Synthesis routes and methods I

Procedure details

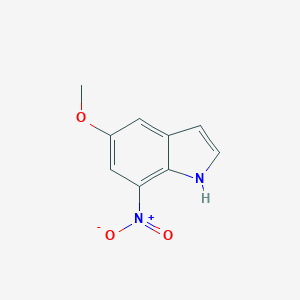

Synthesis routes and methods II

Procedure details

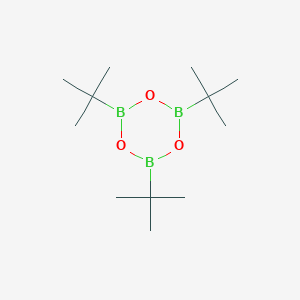

Synthesis routes and methods III

Procedure details

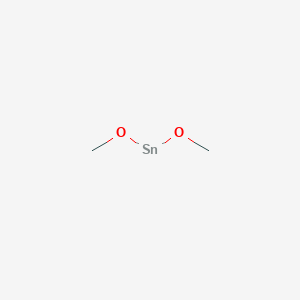

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)

![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)